3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-thiazole-4-carbonitrile with isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2-thiazole-4-carbonitrile: Lacks the isopropylamino group, making it less versatile in certain reactions.
5-[(Propan-2-yl)amino]-1,2-thiazole-4-carbonitrile: Lacks the methyl group, which can affect its reactivity and biological activity.
Uniqueness
3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile is unique due to the presence of both the methyl and isopropylamino groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C8H11N3S |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-methyl-5-(propan-2-ylamino)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3S/c1-5(2)10-8-7(4-9)6(3)11-12-8/h5,10H,1-3H3 |
InChI Key |
LZHGPCNGZVUEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C#N)NC(C)C |
Origin of Product |
United States |
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